(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
Overview
Description
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two oxazole rings connected by a propane-2,2-diyl bridge. The presence of chiral centers at the 4R positions of the oxazole rings imparts specific stereochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate to form the oxazole rings. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The industrial synthesis may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted oxazole products, each with distinct chemical and physical properties.
Scientific Research Applications
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure products.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of chiral pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound’s chiral centers enable it to bind selectively to enzymes and receptors, modulating their activity. This selective binding can lead to various biological effects, including inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of a propane-2,2-diyl bridge. This structural feature imparts distinct stereochemical properties and reactivity, making it valuable in asymmetric synthesis and catalysis. Additionally, its potential bioactivity and applications in drug development further highlight its uniqueness among related compounds.
Properties
IUPAC Name |
(4R)-4-methyl-2-[2-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYSMUEBCWPGF-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C(C)(C)C2=NC(CO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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